Architectural and Pharmacological Profiling of N-Benzyl-2-(piperidin-4-yl)acetamide: A Technical Guide
Architectural and Pharmacological Profiling of N-Benzyl-2-(piperidin-4-yl)acetamide: A Technical Guide
As a Senior Application Scientist, I present this in-depth technical whitepaper to dissect the chemical structure, pharmacological utility, and synthetic methodologies surrounding N-Benzyl-2-(piperidin-4-yl)acetamide (CAS: 881019-59-6). This compound is not merely a static chemical entity; it is a highly versatile, privileged building block utilized extensively in modern drug discovery. Its unique structural topology—combining a basic piperidine ring, a flexible acetamide linker, and a lipophilic benzyl group—enables precise engagement with multiple high-value biological targets, including soluble epoxide hydrolase (sEH), Sigma-1 (σ1) receptors, and orexin receptors[1].
Chemical Identity & Structural Architecture
The molecular architecture of N-Benzyl-2-(piperidin-4-yl)acetamide is defined by three distinct domains:
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The Piperidine Core: A saturated, six-membered nitrogenous heterocycle. The secondary amine (NH) serves as a critical synthetic handle for further derivatization (e.g., urea formation) and acts as a potent hydrogen-bond donor/acceptor in physiological environments.
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The Acetamide Linker: Provides conformational flexibility and establishes a robust hydrogen-bonding network crucial for target enzyme active-site binding.
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The N-Benzyl Cap: Imparts essential lipophilicity, enabling
stacking interactions within hydrophobic binding pockets.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Pharmacological Significance |
| Chemical Formula | C14H20N2O | Optimal low-molecular-weight scaffold for lead optimization. |
| Molecular Weight | 232.32 g/mol | Well within Lipinski’s Rule of 5, ensuring favorable ligand efficiency. |
| CAS Registry Number | 881019-59-6 | Primary identifier for research-grade material sourcing[1]. |
| InChI Key | DNKVXHHXDVPLPG-UHFFFAOYSA-N | Ensures precise structural database querying. |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Excellent predictive blood-brain barrier (BBB) penetrability, vital for CNS targets. |
Pharmacological Target Landscape & Mechanistic Pathways
The strategic placement of pharmacophores within N-Benzyl-2-(piperidin-4-yl)acetamide allows it to act as a potent modulator or a direct synthetic precursor for several critical pathways.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs)—endogenous signaling molecules that exhibit potent anti-inflammatory and vasodilatory effects[2]. Inhibition of sEH stabilizes EETs, making it a prime target for cardiovascular and neuroinflammatory diseases.
Derivatives of the piperidine-acetamide scaffold act as transition-state mimics. The acetamide carbonyl coordinates with Tyr383 and Tyr466 in the sEH active site via hydrogen bonding, while the benzyl and piperidine rings occupy the hydrophobic L-shaped branches of the catalytic pocket[3].
Caption: Mechanism of action for sEH inhibitors stabilizing anti-inflammatory EETs.
Sigma-1 ( 1) Receptor Modulation
The N-benzylpiperidine motif is a highly privileged structure for
Table 2: Target Engagement Summary
| Target Protein | Role of the Scaffold | Therapeutic Indication |
| sEH (EC 3.3.2.10) | Active site transition-state mimic (H-bond acceptor) | Pain, Neuroinflammation, Cardiovascular disease[2] |
| Sigma-1 Receptor | Primary pharmacophore (Basic amine + aromatic ring) | Alzheimer's Disease, Neuropathic pain, Addiction[4][5] |
| Orexin Receptors | Synthetic intermediate for complex DORAs | Insomnia, Sleep-wake regulation disorders[1][8] |
Synthetic Methodology & Experimental Protocols
To synthesize N-Benzyl-2-(piperidin-4-yl)acetamide with high purity, one must account for the competing nucleophilicity of the secondary piperidine amine. Causality in design: If the piperidine nitrogen is left unprotected, it will rapidly compete with benzylamine during the carboxylic acid activation phase, leading to self-condensation and polymerization. Therefore, a tert-butyloxycarbonyl (Boc) protecting group is mandatory[1].
Furthermore, we utilize HATU as the coupling reagent. Causality in design: HATU generates a highly reactive 7-azabenzotriazole active ester. This accelerates the amidation process, driving the reaction to completion even with sterically hindered substrates, while DIPEA acts as a non-nucleophilic base to maintain the optimal pH without participating in side reactions.
Protocol: Step-by-Step Synthesis of N-Benzyl-2-(piperidin-4-yl)acetamide
Phase 1: Amidation (Coupling)
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Preparation: Dissolve 1.0 equivalent (eq) of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
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Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature (20-25°C) for 15 minutes to allow the formation of the active ester.
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Coupling: Introduce 1.1 eq of benzylamine dropwise. The reaction mixture will typically shift to a pale yellow color.
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Monitoring: Stir for 2–4 hours. Monitor completion via TLC (Eluent: 5% Methanol in Dichloromethane).
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Workup: Quench with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield the Boc-protected intermediate.
Phase 2: Deprotection (Boc Cleavage) 6. Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM). Slowly add 10 equivalents of 4M HCl in 1,4-dioxane at 0°C. 7. Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Causality: The acidic environment protonates the Boc group, leading to the elimination of isobutylene gas and carbon dioxide, leaving the piperidine amine as a hydrochloride salt. 8. Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate the pure N-Benzyl-2-(piperidin-4-yl)acetamide hydrochloride salt. If the free base is required, neutralize with 1M NaOH and extract with DCM.
Caption: Standard synthetic workflow for N-Benzyl-2-(piperidin-4-yl)acetamide.
Analytical Validation & Quality Control
To ensure the protocol acts as a self-validating system, rigorous analytical QC must be performed to confirm structural integrity and the complete removal of the Boc protecting group.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Expected Result: A dominant peak at
in positive electrospray ionization (ESI+) mode. -
Causality: Confirms the exact molecular weight of the desired product. The absence of a peak at
confirms complete Boc deprotection.
-
-
Proton Nuclear Magnetic Resonance (
H NMR, 400 MHz, DMSO- ):-
Expected Result: A multiplet around
7.20-7.35 ppm (5H, aromatic protons of the benzyl group), a doublet around 4.25 ppm (2H, benzyl adjacent to the amide NH), and a broad singlet around 8.50 ppm (1H, amide NH). -
Causality: Validates the successful formation of the amide bond and the intact benzyl ring. The disappearance of the intense singlet at
1.40 ppm (9H, tert-butyl group) definitively proves successful deprotection.
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References
- Benchchem. "N-Benzyl-2-(piperidin-4-yl)acetamide | 881019-59-6". Benchchem Product Catalog.
- MDPI. "Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives". International Journal of Molecular Sciences.
- ACS Publications. "Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase". Journal of Medicinal Chemistry.
- NIH PMC. "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity". Pharmaceuticals (Basel).
- NIH PMC. "The Pharmacology of Sigma-1 Receptors". Pharmacology & Therapeutics.
Sources
- 1. N-Benzyl-2-(piperidin-4-yl)acetamide | 881019-59-6 | Benchchem [benchchem.com]
- 2. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US11098029B2 - 5-alkyl pyrrolidine orexin receptor agonists - Google Patents [patents.google.com]
